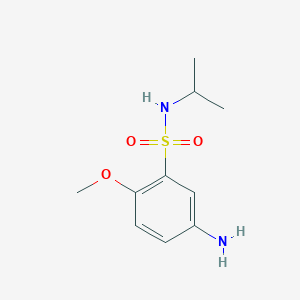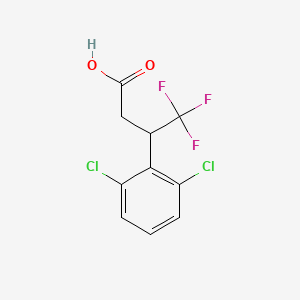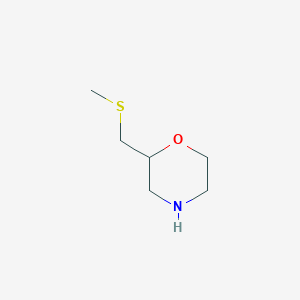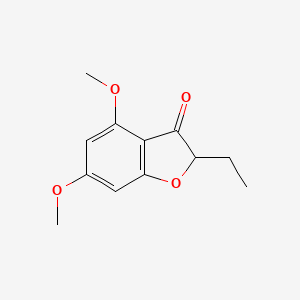
3-(3-Ethyloxetan-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethyloxetan-3-yl)propanoic acid is a unique chemical compound characterized by its oxetane ring structure. This compound has a molecular weight of 158.2 g/mol and is known for its versatility in various chemical applications . The presence of the oxetane ring imparts distinct chemical properties, making it a valuable asset in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyloxetan-3-yl)propanoic acid typically involves the reaction of 3-ethyl-3-hydroxymethyloxetane with propanoic acid under controlled conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using distillation and recrystallization techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethyloxetan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed under basic conditions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Reduced oxetane compounds with altered ring structures.
Substitution: Substituted oxetane compounds with various functional groups.
Applications De Recherche Scientifique
3-(3-Ethyloxetan-3-yl)propanoic acid finds applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Ethyloxetan-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxetane ring structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially modulating biochemical pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid: Similar structure with an additional alkyne group.
3-(3-Methyloxetan-3-yl)propanoic acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
3-(3-Ethyloxetan-3-yl)propanoic acid is unique due to its specific ethyl substitution on the oxetane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes .
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
3-(3-ethyloxetan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(5-11-6-8)4-3-7(9)10/h2-6H2,1H3,(H,9,10) |
Clé InChI |
MZWNCKWQEWIIOB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)



